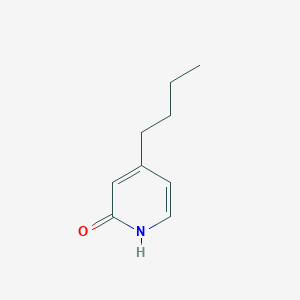

4-Butylpyridin-2-ol

Description

4-Butylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position and a butyl chain (-C₄H₉) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-butyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-9(11)7-8/h5-7H,2-4H2,1H3,(H,10,11) |

InChI Key |

DUWTWAUCEZYJNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butylpyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form 4-butylpiperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: 4-Butylpyridine-2-one

Reduction: 4-Butylpiperidine

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Butylpyridin-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The butyl group can influence the compound’s hydrophobic interactions, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Butylpyridin-2-ol with structurally or functionally related compounds, based on extrapolated data and evidence from analogs:

Key Comparative Insights:

This contrasts with 4-Phenylphenol, where the aromatic biphenyl group increases rigidity and UV stability . Substituent Position: The 4-substituent in pyridine derivatives (e.g., butyl in this compound vs. methyl-bipyridinyl in 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol) significantly alters steric effects and electronic properties, impacting reactivity and binding affinity .

Hazard Profiles: Pyridin-2-ol and 4-Phenylphenol share similar first-aid requirements for eye/skin exposure, emphasizing the need for immediate flushing . 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol exhibits higher acute toxicity (Category 4 oral toxicity) compared to simpler pyridinols, likely due to its bipyridinyl structure .

Applications: Pharmaceuticals: 4-(Aminomethyl)-bipyridin-5-ol is highlighted for drug discovery due to its amine and hydroxyl functional groups, enabling interactions with biological targets . In contrast, this compound’s applications remain speculative but may include catalysis or as a ligand. Material Science: Bipyridine derivatives (e.g., 4-(Aminomethyl)-bipyridin-5-ol) are valued for constructing metal-organic frameworks, whereas 4-Phenylphenol serves as a stabilizer in polymers .

Biological Activity

4-Butylpyridin-2-ol, a pyridine derivative, is characterized by a butyl group at the 4-position and a hydroxyl group at the 2-position of the pyridine ring. Its molecular formula is CHNO, with a molecular weight of approximately 163.22 g/mol. This compound has garnered attention in recent years for its diverse biological activities, particularly its antibacterial properties and potential applications in medicinal chemistry.

The unique structure of this compound contributes to its biological activity. The presence of both the hydroxyl and pyridine functionalities allows for versatile interactions with biological systems, making it a candidate for further exploration in drug development. The compound can form complexes with metal ions, enhancing its biological efficacy through coordination chemistry .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Efficacy Against Pseudomonas aeruginosa

One notable study focused on the antibacterial effects of this compound against Pseudomonas aeruginosa, a major pathogen associated with hospital-acquired infections and known for its resistance to multiple antibiotics. The study revealed that this compound significantly inhibited the growth of P. aeruginosa in vitro, demonstrating a dose-dependent response .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This table illustrates the relationship between concentration and antibacterial efficacy, indicating that higher concentrations lead to larger zones of inhibition.

The proposed mechanisms through which this compound exerts its antibacterial effects include:

- Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : It could inhibit key enzymes involved in bacterial metabolism.

- Quorum Sensing Interference : There is emerging evidence suggesting that it may disrupt quorum sensing pathways in bacteria, reducing virulence factor production .

Other Biological Activities

In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for developing new antimicrobial agents. Its structural similarity to other biologically active compounds suggests that it could serve as a scaffold for synthesizing derivatives with enhanced potency and selectivity against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| 4-Methylpyridin-2-ol | Moderate | Membrane disruption |

| 3-Hydroxypyridine | Low | Enzyme inhibition |

| 3-Aminopyridine | High | Quorum sensing interference |

This table highlights the varying degrees of antibacterial activity and mechanisms among related compounds, underscoring the unique position of this compound within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.